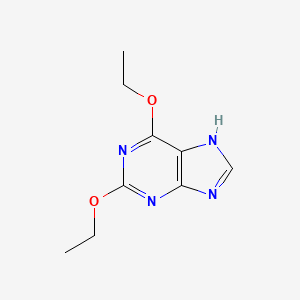

2,6-diethoxy-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

20419-69-6 |

|---|---|

Molecular Formula |

C9H12N4O2 |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

2,6-diethoxy-7H-purine |

InChI |

InChI=1S/C9H12N4O2/c1-3-14-8-6-7(11-5-10-6)12-9(13-8)15-4-2/h5H,3-4H2,1-2H3,(H,10,11,12,13) |

InChI Key |

ULKSPUWPWKASIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC2=C1NC=N2)OCC |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2,6 Diethoxy 7h Purine and Analogous Structures

De Novo Synthetic Approaches to the Purine (B94841) Nucleus with 2,6-Functionalization Potential

De novo synthesis provides a versatile pathway to the purine core, allowing for the incorporation of substituents at various positions by selecting appropriately functionalized starting materials. These methods are fundamental in creating a wide array of purine analogs.

Cyclocondensation Reactions Utilizing Pyrimidine (B1678525) Precursors (e.g., Modified Traube Purine Synthesis)

The most renowned and widely applied de novo method for purine synthesis is the Traube purine synthesis, first introduced in 1900. slideshare.net This approach constructs the imidazole (B134444) ring onto a pre-formed pyrimidine ring. The classical Traube synthesis involves the cyclization of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit source, such as formic acid or its derivatives, to form the purine ring system. drugfuture.comslideshare.net

The general sequence for creating a purine scaffold with potential for 2,6-difunctionalization via the Traube synthesis begins with a suitably substituted pyrimidine. A key intermediate is a 4,5-diaminopyrimidine. This is typically prepared by nitrosating a 4-aminopyrimidine (B60600) derivative at the 5-position, followed by reduction of the nitroso group to an amino group, often using reagents like ammonium (B1175870) sulfide. drugfuture.comscribd.com

For the synthesis of a 2,6-disubstituted purine, the starting material would be a 2,6-disubstituted-4,5-diaminopyrimidine. The final ring closure to form the imidazole portion of the purine is then achieved by reacting this diamine with a reagent that provides the C8 carbon.

| Reaction Step | Description | Typical Reagents |

| Step 1: Nitrosation | Introduction of a nitroso group at the C5 position of a 4-aminopyrimidine. scribd.com | Sodium nitrite (B80452) (NaNO2) scribd.com |

| Step 2: Reduction | Conversion of the C5-nitroso group to an amino group to form a 4,5-diaminopyrimidine. drugfuture.com | Ammonium sulfide, Iron (Fe) powder scribd.com |

| Step 3: Cyclization | Ring closure of the 4,5-diaminopyrimidine with a one-carbon source to form the purine ring. drugfuture.comslideshare.net | Formic acid, Formamide, Orthoformic esters slideshare.net |

While historically significant, this method can sometimes be limited by the availability of the starting pyrimidines and the harsh conditions required for cyclization.

Ring Closure Methodologies Involving Imidazole or Pyrimidine Derivatives

Alternative de novo strategies involve building the pyrimidine ring onto an existing imidazole precursor. rsc.org This approach can be particularly useful for accessing purine analogs that are difficult to synthesize via the Traube route. The synthesis begins with a 4,5-disubstituted imidazole, which is then cyclized with an appropriate reagent to form the pyrimidine portion of the purine ring.

For instance, 5-aminoimidazole-4-carboxamide (B1664886) derivatives can be cyclized to form hypoxanthine (B114508) (6-oxopurine) or guanine (B1146940) (2-amino-6-oxopurine) structures, which can then be chemically modified at the C2 and C6 positions. mdpi.com Another approach involves the reaction of amino imidazole carbonitrile (AICN) with reagents like trimethyl orthoacetate to form an imidazole imino ether derivative, which can subsequently react to yield purine derivatives. rsc.org These methods offer a high degree of flexibility in introducing various substituents onto the purine scaffold. mdpi.com

Regioselective Functionalization at C2 and C6 Positions of Pre-existing Purine Scaffolds

A more direct and common approach to synthesizing 2,6-diethoxy-7H-purine involves the modification of a readily available purine core. This strategy relies on the high reactivity of specific positions on the purine ring, particularly C2 and C6, towards nucleophilic substitution when activated with appropriate leaving groups.

Nucleophilic Aromatic Substitution of Halopurines (e.g., 2,6-Dichloropurines) with Alkoxide Reagents

The nucleophilic aromatic substitution (SNAr) of halopurines is a cornerstone of purine chemistry. masterorganicchemistry.com The C2 and C6 positions of the purine ring are electron-deficient and thus susceptible to attack by nucleophiles, especially when a halogen atom is present as a leaving group. youtube.com The synthesis of this compound is efficiently achieved starting from 2,6-dichloropurine (B15474).

2,6-Dichloropurine itself can be prepared by chlorinating naturally occurring purines like xanthine (B1682287) (2,6-dihydroxypurine) using reagents such as phosphorus oxychloride or pyrophosphoryl chloride. chemicalbook.comresearchgate.net The reaction of 2,6-dichloropurine with two equivalents of sodium ethoxide (NaOEt) or potassium ethoxide (KOEt) in ethanol (B145695) leads to the sequential displacement of both chlorine atoms, yielding the desired 2,6-diethoxypurine.

The reactivity of the C6 position is generally higher than that of the C2 position, allowing for stepwise and selective functionalization if desired. nih.gov The reaction is driven by the formation of a stable intermediate, known as a Meisenheimer complex, and is facilitated by the electron-withdrawing nature of the purine's nitrogen atoms. nih.gov

| Starting Material | Reagent | Product | Reaction Type |

| 2,6-Dichloropurine | Sodium Ethoxide (NaOEt) | 2,6-Diethoxypurine | Nucleophilic Aromatic Substitution |

| Xanthine | Phosphorus Oxychloride (POCl3) | 2,6-Dichloropurine | Chlorination |

Etherification and Trans-etherification Reactions for Ethoxy Group Introduction

Beyond the use of halopurines, ethoxy groups can be introduced through other etherification methods. For instance, purines bearing hydroxyl groups (e.g., xanthine) or thiol groups can be converted to their corresponding ethers or thioethers. However, the direct etherification of the keto-enol tautomers of xanthine or hypoxanthine is often challenging. A more practical approach involves first converting the hydroxyl groups to better leaving groups, such as chloro groups as described above, before substitution with an alkoxide.

Trans-etherification, the exchange of one alkoxy group for another, is also a potential but less commonly employed method for modifying the substituents at the C2 and C6 positions. This reaction would typically be driven by equilibrium, using a large excess of the desired alcohol under catalytic conditions.

Control of N-Alkylation Regioselectivity (N7 vs. N9) in this compound Synthesis

A significant challenge in purine synthesis is controlling the site of substitution on the imidazole nitrogen atoms, N7 and N9. ub.edu Alkylation of N-unsubstituted purines often results in a mixture of N7 and N9 isomers, with the N9 isomer frequently being the major product under thermodynamic control. ub.edunih.gov The synthesis of the specific tautomer, this compound, requires conditions that favor substitution or protonation at the N7 position.

The N7/N9 regioselectivity is influenced by several factors:

Steric Hindrance: Bulky substituents at the C6 position can sterically hinder the N7 position, thereby favoring alkylation at N9. acs.orgnih.gov

Electronic Effects: The electron-donating or withdrawing nature of substituents at C2 and C6 can influence the relative nucleophilicity of N7 and N9.

Reaction Conditions: The choice of solvent, base, and alkylating agent plays a crucial role. For example, kinetically controlled conditions (lower temperatures, specific catalysts) can favor the formation of the N7 isomer. nih.gov A study on 6-substituted purines found that using N-trimethylsilylated purines with a tert-alkyl halide and a SnCl4 catalyst allowed for a direct regioselective method to introduce tert-alkyl groups at the N7 position. nih.gov

Protecting Groups: A common strategy to achieve specific N-alkylation is to use a protecting group on one nitrogen atom while alkylating the other, followed by deprotection.

For this compound, the "7H" designation indicates that the proton resides on the N7 nitrogen. In the absence of N-alkylation, the position of the proton is determined by tautomeric equilibrium. The presence of two electron-donating ethoxy groups at C2 and C6 influences the electronic distribution in the ring and thus the relative stability of the N7-H and N9-H tautomers. Achieving a specific N-alkylated product, such as 7-alkyl-2,6-diethoxypurine, would require careful selection of synthetic conditions to overcome the intrinsic preference for N9 substitution. researchgate.net

| Factor | Influence on N7/N9 Selectivity | Example/Observation |

| Steric Effects | Bulky C6 substituents can shield the N7 position, favoring N9 alkylation. acs.orgnih.gov | 6-(2-butylimidazol-1-yl)purine shows exclusive N9 alkylation due to shielding of N7. acs.org |

| Reaction Kinetics | Kinetically controlled conditions may favor the N7 isomer. nih.gov | N7-tert-alkylation of 6-chloropurine (B14466) is achieved using SnCl4 as a catalyst. nih.gov |

| Solvent/Base | The solvent and base system can alter the reactivity of the nitrogen atoms. ub.edu | Use of DBU as a base in acetonitrile (B52724) for methylating 6-chloropurine gave a mixture of N7 and N9 products. ub.edu |

Modern Catalytic Methods and Green Chemistry Principles in Purine Synthesis

The synthesis of purine derivatives, a cornerstone of medicinal chemistry, is continually evolving towards more efficient and environmentally sustainable methodologies. The application of modern catalytic systems and the principles of green chemistry are paramount in developing advanced synthetic strategies for compounds like this compound and its analogs. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous substances, thereby aligning chemical manufacturing with environmental stewardship.

Key green chemistry principles influential in modern purine synthesis include the use of catalytic reagents over stoichiometric ones, maximizing atom economy, employing safer solvents, and utilizing energy-efficient methods like microwave irradiation. ekb.egnih.gov Catalytic methods, particularly those employing transition metals like palladium, have become instrumental in forming C-N and C-C bonds in purine structures. nih.govresearchgate.netrsc.org Furthermore, the development of one-pot, multicomponent reactions and the use of biocatalysis represent significant strides in sustainable chemical production. mdpi.comnih.gov

A common and versatile precursor for 2,6-disubstituted purines is 2,6-dichloropurine. nih.govnih.govresearchgate.net The chlorine atoms at the C2 and C6 positions are amenable to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Traditional methods for synthesizing 2,6-dialkoxypurines often involve reacting 2,6-dichloropurine with a sodium alkoxide in the corresponding alcohol under reflux conditions. While effective, these methods can require prolonged reaction times and significant energy input.

Modern approaches focus on accelerating these transformations and reducing their environmental impact. Microwave-assisted synthesis, for example, has emerged as a powerful tool in organic chemistry, offering benefits such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating. nih.govsemanticscholar.orgrsc.orgplu.mxchemrxiv.org The synthesis of 2,6-disubstituted purines can be significantly enhanced by microwave irradiation, often in more environmentally benign solvents like water or ethanol, which aligns with green chemistry principles. nih.govplu.mx For instance, the microwave-assisted synthesis of 6-substituted aminopurine analogs has been successfully demonstrated in water, showcasing a greener alternative to traditional organic solvents. plu.mx

While direct catalytic C-O bond formation for the synthesis of 2,6-diethoxypurine is an area of ongoing research, palladium-catalyzed cross-coupling reactions have been effectively used for the synthesis of other 2,6,9-trisubstituted purines. nih.govacs.org These methods, using ligands like Xantphos, demonstrate the power of catalysis to achieve regioselective substitutions on the purine core. nih.govacs.org

Enzymatic synthesis offers another green alternative to traditional chemical routes. Biocatalysis, using enzymes like nucleoside phosphorylases, can provide high selectivity and efficiency under mild, aqueous conditions, thereby avoiding the use of hazardous reagents and protection-deprotection steps common in chemical synthesis. mdpi.com This approach has been successfully applied to the synthesis of various dihalogenated purine nucleoside analogues. mdpi.com

Below is a data table summarizing various modern and greener synthetic approaches for 2,6-disubstituted purine analogs, highlighting the improvements over classical methods.

| Precursor | Reagents and Conditions | Product Type | Key Green Aspect(s) |

| 2,6-Dichloropurine | Cyclohexylamine, Et3N, EtOH, Microwave Irradiation (90 °C, 1.5 h) | 2-Chloro-6-aminopurine analog | Reduced reaction time, Energy efficiency (Microwave) |

| 2,6-Dichloropurine | Sodium methoxide, Methanol, Reflux (16 h) | 2-Chloro-6-methoxypurine | Use of a simple, readily available reagent |

| 2,6-Dihalogenopurines | Amides, Pd(0)/Xantphos catalyst | 2,6-Disubstituted (amido) purines | Catalytic method (reduces waste), High selectivity |

| Dihalogenated Purine Bases | Sugar donors, Pyrimidine and Purine Nucleoside Phosphorylases, Aqueous buffer (40 °C) | Dihalogenated purine nucleoside analogs | Biocatalysis, Mild conditions, Aqueous solvent |

This table is generated based on data from syntheses of analogous compounds and principles of green chemistry. nih.govnih.govmdpi.comnih.gov

The synthesis of the target compound, this compound, can be efficiently achieved by adapting these modern principles. A plausible and greener synthetic route would involve the reaction of 2,6-dichloropurine with ethanol in the presence of a base under microwave irradiation. This method would significantly reduce the reaction time and energy consumption compared to traditional refluxing methods, representing a more sustainable pathway.

Molecular Architecture and Tautomeric Equilibrium of 2,6 Diethoxy 7h Purine

Detailed Structural Analysis of the Purine (B94841) Core and Ethoxy Moieties

The purine core of 2,6-diethoxy-7H-purine is composed of a six-membered pyrimidine (B1678525) ring and a five-membered imidazole (B134444) ring fused together. This fused-ring system is aromatic, which dictates a largely planar conformation for the core structure. Aromatic systems, by definition, require overlapping p-orbitals, a condition best achieved in a planar arrangement.

Table 1: Planarity of the Purine Ring System

| Feature | Description |

| Ring System | Fused Pyrimidine and Imidazole |

| Hybridization | sp² hybridized carbon and nitrogen atoms |

| Aromaticity | Both rings contribute to a 10π electron aromatic system |

| Conformation | Predominantly planar |

The two ethoxy (-OCH₂CH₃) groups at the C2 and C6 positions introduce conformational flexibility to the otherwise rigid purine core. The orientation of these groups is determined by rotation around the C-O and O-C single bonds. Theoretical studies on analogous molecules, such as ethoxybenzene, suggest that the most stable conformation for an ethoxy group attached to an aromatic ring is one where the C-O-C plane is coplanar with the ring, which maximizes π-conjugation. However, steric hindrance between the ethoxy groups and adjacent atoms on the purine ring can lead to non-planar orientations.

Tautomeric Forms of this compound: Theoretical and Experimental Considerations

Tautomerism is a key feature of purine chemistry, arising from the migration of a proton between different nitrogen atoms in the heterocyclic rings. For this compound, the primary tautomeric equilibrium of interest is between the 7H and 9H forms, where the hydrogen atom is located on the N7 or N9 atom of the imidazole ring, respectively.

Theoretical and experimental studies on the parent purine molecule have established that the stability of the N-H tautomers generally follows the order 9H > 7H > 3H > 1H in the gas phase. researchgate.net This preference is a direct consequence of the electronic structure and aromaticity of the resulting tautomers. The 7H and 9H tautomers are significantly more stable than the 1H and 3H tautomers.

The interconversion between the 7H and 9H tautomers is a dynamic process that can be influenced by the surrounding environment, including solvent polarity and temperature. The energy barrier for this interconversion is typically low enough to allow for a dynamic equilibrium at room temperature. For substituted purines, the electronic nature of the substituents can influence the relative stabilities of the tautomers. Electron-donating groups, such as ethoxy groups, can subtly alter the electron distribution in the purine ring system, potentially shifting the tautomeric equilibrium.

Table 2: Relative Stability of Purine Tautomers

| Tautomer | Position of Hydrogen | Relative Stability |

| 7H-Purine | N7 of imidazole ring | High |

| 9H-Purine | N9 of imidazole ring | Highest |

The preference for the 7H and 9H tautomers is deeply rooted in the concept of aromaticity. researchgate.net According to Hückel's rule, an aromatic compound is planar, cyclic, fully conjugated, and possesses (4n+2) π-electrons. In the case of the 7H and 9H tautomers of purine, both the pyrimidine and the imidazole rings can be considered as individual aromatic 6π-electron systems. researchgate.net This fulfillment of aromaticity criteria for both rings results in a high degree of thermodynamic stability.

Electronic Structure and Aromaticity Assessment of the this compound System

The electronic structure of this compound is defined by the delocalized π-system of the purine core and the electronic contributions of the ethoxy substituents. The aromaticity of the molecule can be assessed using various theoretical indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and π-Electron Delocalization Energy (PEDE).

Table 3: Aromaticity Indices for Purine Rings

| Index | Description | Expected for 7H-Purine |

| HOMA | Harmonic Oscillator Model of Aromaticity (Geometric) | Values close to 1 indicate high aromaticity |

| NICS | Nucleus-Independent Chemical Shift (Magnetic) | Negative values inside the ring indicate aromaticity |

| PEDE | π-Electron Delocalization Energy (Energetic) | Higher values indicate greater aromatic stabilization |

Computational and Theoretical Investigations of 2,6 Diethoxy 7h Purine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and a wide array of molecular properties. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine the energetic and electronic characteristics of a molecule.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.com For 2,6-diethoxy-7H-purine, this involves calculating the ground-state energy for various atomic arrangements until the lowest energy conformation is found.

Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. nih.gov A common approach involves using a hybrid functional, such as Becke, 3-parameter, Lee–Yang–Parr (B3LYP), combined with a basis set like 6-311++G(d,p), which provides a good description of the electronic environment. researchgate.netnih.gov These calculations yield key geometric parameters like bond lengths, bond angles, and dihedral angles. For instance, the planarity of the purine (B94841) core and the orientation of the two ethoxy groups are critical structural features determined through this process. nih.gov

Ab initio methods, such as Hartree-Fock (HF), provide an alternative but often more computationally intensive approach. While foundational, HF does not account for electron correlation to the same extent as modern DFT functionals, which can affect the accuracy of the calculated parameters. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C2-O | 1.35 |

| Bond Length | C6-O | 1.36 |

| Bond Length | N7-H | 1.01 |

| Bond Length | N1-C2 | 1.33 |

| Bond Length | N3-C4 | 1.34 |

| Bond Length | C4-C5 | 1.39 |

| Bond Angle | C2-N1-C6 | 120.5 |

| Bond Angle | N1-C2-N3 | 125.0 |

| Bond Angle | C5-N7-H | 126.0 |

| Dihedral Angle | C2-O-C-C | 178.5 |

| Dihedral Angle | C6-O-C-C | 175.0 |

Note: This data is hypothetical and serves to illustrate the typical output of a DFT geometry optimization for a purine derivative. Actual values would be determined from specific calculations.

Once the optimized geometry of this compound is obtained, the same theoretical framework can be used to predict its spectroscopic properties.

Vibrational Frequencies: Theoretical vibrational analysis calculates the normal modes of vibration, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netnih.gov These calculations are essential for assigning specific spectral bands to the stretching, bending, and torsional motions of chemical bonds, such as the C-O-C stretches of the ethoxy groups or the N-H wag of the imidazole (B134444) ring.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be determined. nih.govnih.gov These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. The accuracy of these predictions can be high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing insight into the electronic transitions between molecular orbitals, such as the π → π* transitions characteristic of the purine aromatic system.

Table 2: Illustrative Predicted Vibrational Frequencies and ¹³C NMR Shifts for this compound (Hypothetical Data)

| Parameter | Assignment | Predicted Value |

| Vibrational Frequency | N7-H Stretch | 3450 cm⁻¹ |

| Vibrational Frequency | C-H Stretch (Aliphatic) | 2980 cm⁻¹ |

| Vibrational Frequency | C=N Stretch (Ring) | 1610 cm⁻¹ |

| Vibrational Frequency | C-O-C Asymmetric Stretch | 1250 cm⁻¹ |

| ¹³C NMR Chemical Shift | C6 | 160 ppm |

| ¹³C NMR Chemical Shift | C2 | 158 ppm |

| ¹³C NMR Chemical Shift | C4 | 152 ppm |

| ¹³C NMR Chemical Shift | C8 | 140 ppm |

| ¹³C NMR Chemical Shift | O-CH₂ | 65 ppm |

| ¹³C NMR Chemical Shift | CH₃ | 15 ppm |

Note: This data is hypothetical, intended to exemplify the results from spectroscopic parameter predictions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. semanticscholar.org

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be a π-orbital distributed across the purine ring system.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is typically a π* anti-bonding orbital, also located on the aromatic core. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily excitable and reactive.

Analysis of these orbitals helps predict sites susceptible to electrophilic or nucleophilic attack and provides a basis for understanding the electronic transitions observed in UV-Vis spectroscopy. researchgate.net

Table 3: Illustrative Frontier Orbital Energies for this compound (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Note: Values are hypothetical and illustrative of typical DFT results for purine systems.

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

While quantum chemical calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules). nih.gov For this compound, MD simulations are particularly useful for studying the rotational freedom of the ethoxy side chains and the potential for different stable conformations (rotamers). nih.gov

Advanced Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods for Complex Chemical Systems

To study this compound within a large, complex biological system, such as the active site of an enzyme, a full quantum mechanical treatment is computationally prohibitive. Hybrid QM/MM methods offer a solution by partitioning the system into two regions. mdpi.comnih.gov The chemically active part, such as the purine molecule and key interacting amino acid residues, is treated with a high-accuracy QM method. The remainder of the system, including the bulk of the protein and solvent, is treated with a computationally less expensive Molecular Mechanics (MM) force field. mdpi.com This approach allows for the accurate modeling of chemical reactions or strong intermolecular interactions involving the purine, while still accounting for the influence of the larger environment.

Structure-Property Relationship Studies through Computational Approaches

By integrating the results from quantum mechanics, molecular dynamics, and QM/MM methods, a comprehensive understanding of the structure-property relationships of this compound can be developed. Computational approaches can systematically probe how modifications to the molecular structure influence its properties. For example, calculations can reveal how the electron-donating ethoxy groups at the C2 and C6 positions affect the electron density distribution across the purine ring, its HOMO-LUMO gap, and its molecular electrostatic potential. These theoretical insights are crucial for predicting the molecule's chemical behavior and guiding the design of new purine derivatives with tailored properties for various applications. nih.gov

Chemical Transformations and Reactivity of 2,6 Diethoxy 7h Purine

Modifications at the Purine (B94841) Nitrogen Atoms (N7, N9) for Derivative Synthesis

A fundamental aspect of purine chemistry is the alkylation of the imidazole (B134444) nitrogen atoms, N7 and N9. The reaction of 2,6-diethoxy-7H-purine with electrophiles, such as alkyl halides, typically results in a mixture of N7 and N9 substituted isomers. The regioselectivity of this reaction is highly dependent on the reaction conditions, the nature of the electrophile, and the presence of catalysts.

Generally, direct alkylation of purine derivatives under basic conditions often yields the N9-alkylated product as the major, thermodynamically more stable isomer, with the N7-isomer being a minor product. nih.govub.edu However, the ratio of these isomers can be manipulated. For instance, the use of microwave irradiation has been shown to improve the regioselectivity for N9-alkylation in some purine systems. ub.edu

Conversely, specific conditions have been developed to favor the formation of the kinetically preferred N7 isomer. A notable method involves the reaction of N-trimethylsilylated purines with a tertiary alkyl halide in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄). nih.gov This approach allows for the direct and regioselective introduction of bulky groups, such as a tert-butyl group, at the N7 position under kinetic control. nih.gov Heating the reaction mixture can lead to isomerization and formation of the thermodynamically stable N9 isomer. nih.gov

The nature of substituents on the purine ring also plays a critical role in directing alkylation. Bulky groups at the C6 position can sterically hinder the N7 position, thereby promoting exclusive alkylation at N9. nih.gov While the ethoxy groups of this compound are less bulky than some of the reported shielding groups, they still exert an electronic influence that modulates the relative nucleophilicity of N7 and N9.

| Factor | Favors N9-Alkylation (Thermodynamic Product) | Favors N7-Alkylation (Kinetic Product) | Reference |

|---|---|---|---|

| Control | Thermodynamic (higher temperatures, longer reaction times) | Kinetic (lower temperatures, shorter reaction times) | nih.gov |

| Catalyst/Reagents | Standard bases (e.g., K₂CO₃, DBU) | Lewis acids (e.g., SnCl₄, TiCl₄) with silylated purines | nih.govresearchgate.net |

| Steric Hindrance | Bulky C6-substituent shields N7 | Less sterically demanding conditions | nih.gov |

| Reaction Conditions | Conventional heating | Microwave irradiation can improve N9 selectivity | ub.edu |

Functionalization of the Ethoxy Side Chains for Novel Analogues

The ethoxy groups at the C2 and C6 positions of this compound are chemically stable ether linkages. While direct functionalization of the ethyl chains is not commonly reported, a primary transformation involves the cleavage of these ether bonds to yield the corresponding hydroxyl groups. This conversion transforms the this compound into xanthine (B1682287) or its derivatives. This reaction is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The resulting hydroxyl groups at C2 and C6 can then serve as handles for further functionalization, including re-alkylation, phosphorylation, or conversion to other functional groups.

Substitution Reactions at Other Ring Positions (e.g., C8)

The C8 position of the purine ring is the most electron-rich carbon and is susceptible to electrophilic substitution, although direct substitutions often require activation. More contemporary methods have focused on direct C-H functionalization, which avoids the need for pre-functionalized substrates.

One powerful strategy for C-H functionalization is the Minisci reaction, a radical-based method that allows for the introduction of alkyl and acyl groups at electron-deficient positions of heteroaromatic rings. researchgate.net This reaction enables the direct coupling of radical precursors with the C8 position of the purine core under mild, oxidative conditions. researchgate.net This approach has significantly broadened the scope for creating novel C8-substituted purine analogues.

For closely related 2,6-dialkoxypurines, direct alkylation at the C8 position has been achieved. For example, 9-benzyl-2,6-dimethoxy-9H-purine has been successfully alkylated at C8 with tetrahydrofuran (B95107) using a cobalt(II) chloride catalyst, demonstrating a direct C-H activation/alkylation pathway. This highlights the feasibility of introducing oxygen-containing heterocyclic fragments at this position.

| Reaction Type | Purine Substrate | Reagents | Position of Functionalization | Reference |

|---|---|---|---|---|

| Minisci-type (General) | Purine derivatives | Alkyl/Acyl radical precursors, oxidant | C8 (also C2, C6 depending on substrate) | researchgate.net |

| Direct C-H Alkylation | 9-Benzyl-2,6-dimethoxy-9H-purine | Tetrahydrofuran, CoCl₂, O₂ | C8 | N/A (Based on related findings) |

| Halogenation | 2-Amino-6-chloro-9-alkylpurines | Br₂ in water or Lithiation followed by CCl₂BrCCl₂Br | C8 | mdpi.com |

Cyclization Reactions and Annulation to Form Fused Heterocyclic Systems

The use of this compound as a foundational block for the construction of more complex, fused heterocyclic systems through cyclization or annulation reactions is a potential but less explored area of its chemistry. Such transformations would typically involve bifunctional reagents that react with two sites on the purine molecule. For example, a reaction at the N7 and C8 positions could lead to the formation of a new five- or six-membered ring fused to the imidazole portion of the purine core. While specific examples starting from this compound are not prominent in the literature, the general principles of heterocyclic chemistry suggest this as a viable route for creating novel polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

Reaction Pathway Elucidation and Mechanistic Studies

Mechanistic studies on purine reactivity, particularly N-alkylation, have provided valuable insights into controlling reaction outcomes. The regioselectivity between N7 and N9 is understood as a classic case of kinetic versus thermodynamic control. nih.gov The N7 position is often more sterically accessible and its lone pair is more available, leading to faster initial attack by an electrophile (kinetic control). However, the resulting N9-substituted product is typically more stable due to electronic and steric factors, making it the favored product under conditions that allow for equilibrium to be reached (thermodynamic control). nih.gov

Computational studies and experimental observations have confirmed this dichotomy. For instance, the use of Lewis acids like SnCl₄ is believed to coordinate with the purine nitrogens, activating the system and favoring attack at the N7 position. nih.gov Furthermore, the mechanism of regioselectivity can also be influenced by steric shielding, where a substituent at C6 physically blocks the approach of an electrophile to the N7 position, leaving N9 as the only accessible site for reaction. nih.gov Some studies have also investigated the potential for post-synthetic isomerization between N7 and N9 isomers, with solvents like DMSO reportedly facilitating such transfers under certain conditions. researchgate.net These mechanistic understandings are critical for the rational design of synthetic routes to specific, single-isomer purine derivatives.

Intermolecular Interactions and Supramolecular Chemistry Involving 2,6 Diethoxy 7h Purine

Non-Covalent Interactions and Self-Assembly Phenomena

The structure of 2,6-diethoxy-7H-purine, featuring a heterocyclic aromatic core and flexible ethoxy side chains, suggests a predisposition for various non-covalent interactions that could drive self-assembly. The purine (B94841) core itself is capable of hydrogen bonding through the N7-H proton and the nitrogen atoms at positions 1, 3, and 9, which can act as hydrogen bond acceptors. Furthermore, the aromatic nature of the purine ring system facilitates π-π stacking interactions, a significant driving force for the assembly of many planar aromatic molecules.

The two ethoxy groups at the 2 and 6 positions introduce additional possibilities for intermolecular forces. While these groups are not strong hydrogen bond donors or acceptors, they can participate in weaker C-H···O and C-H···π interactions. The hydrophobic nature of the ethyl chains could also promote aggregation in aqueous environments through the hydrophobic effect, leading to self-assembled structures that minimize contact with water.

The interplay between hydrogen bonding, π-π stacking, and hydrophobic interactions would be expected to govern the self-assembly of this compound into ordered supramolecular structures such as ribbons, sheets, or potentially more complex three-dimensional networks. The specific geometry and stability of these assemblies would be highly dependent on factors such as solvent polarity, temperature, and concentration.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Participating Moieties | Potential Role in Self-Assembly |

| Hydrogen Bonding | N7-H (donor), N1, N3, N9 (acceptors) | Directional control, formation of linear or planar arrays |

| π-π Stacking | Purine ring system | Stabilization of stacked columnar or layered structures |

| van der Waals Forces | Ethoxy chains, entire molecule | General cohesive forces contributing to packing |

| Hydrophobic Effect | Ethyl groups | Driving force for aggregation in aqueous media |

Host-Guest Chemistry and Complex Formation

The purine ring of this compound presents a potential binding site for various guest molecules. The electron-rich nature of the aromatic system could allow it to act as a host for electron-deficient guests through charge-transfer interactions. Conversely, the N-H and C-H groups could interact with anionic or electron-rich guests.

While no specific host-guest complexes involving this compound have been reported, studies on other purine derivatives suggest that it could form complexes with macrocyclic hosts such as cyclodextrins or calixarenes. In such a complex, the purine moiety would likely be encapsulated within the hydrophobic cavity of the host, driven by the hydrophobic effect and stabilized by van der Waals interactions. The ethoxy groups might influence the orientation and stability of the inclusion complex.

Interaction with Polymeric Matrices and Materials (e.g., Scaffold Design)

The ability of this compound to engage in non-covalent interactions makes it a candidate for incorporation into polymeric materials. For instance, it could be dispersed within a polymer matrix to modify the material's properties. The purine unit could act as a physical cross-linker through hydrogen bonding or π-π stacking, potentially enhancing the mechanical strength or thermal stability of the polymer.

In the context of scaffold design for tissue engineering or other biomedical applications, the purine core offers sites for further functionalization. If integrated into a polymer backbone, the exposed purine units could serve as recognition sites for biological molecules, or as nucleating points for the growth of inorganic materials, leading to the formation of hybrid organic-inorganic composites.

Design Principles for Molecular Recognition in Chemical Systems

Molecular recognition relies on the specific and complementary interactions between a host and a guest molecule. For this compound to act as a recognition unit, its size, shape, and pattern of hydrogen bond donors and acceptors must be complementary to a target molecule.

The design of a chemical system that specifically recognizes this compound would likely involve a host molecule with a cavity of appropriate dimensions and a combination of aromatic surfaces for π-π stacking and strategically placed hydrogen bond donors and acceptors to interact with the nitrogen atoms and the N-H group of the purine ring. The ethoxy groups would also need to be accommodated within the binding site, and could even contribute to binding specificity through weaker interactions.

Analytical and Spectroscopic Methodologies for Characterization of 2,6 Diethoxy 7h Purine

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the molecule can be constructed. This provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

In a hypothetical crystal structure of 2,6-diethoxy-7H-purine, one would expect to determine the conformation of the two ethoxy groups at the 2- and 6-positions. The dihedral angles of these groups relative to the purine (B94841) ring would be of particular interest as they can influence crystal packing and intermolecular interactions. Furthermore, the hydrogen bonding patterns, likely involving the N7-H proton and nitrogen atoms of the purine core, would be elucidated, providing a deeper understanding of the solid-state architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethoxy groups and the purine core. The ethoxy groups would each exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The chemical shifts of these signals would be indicative of their attachment to the electron-withdrawing purine ring. A signal corresponding to the H8 proton of the purine ring would also be present, likely as a singlet. The NH proton at the 7-position might appear as a broad signal, and its chemical shift could be solvent-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the purine ring would provide insight into the electronic structure of the heterocyclic system. The carbons of the ethoxy groups would also have characteristic chemical shifts. The presence of tautomers in solution, a common phenomenon in purine chemistry, could lead to the observation of broadened signals or distinct sets of signals for the different tautomeric forms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H8 | 7.5 - 8.5 | Singlet |

| N7-H | Variable (broad) | Singlet |

| OCH₂ (C2) | 4.4 - 4.8 | Quartet |

| OCH₂ (C6) | 4.3 - 4.7 | Quartet |

| CH₃ (C2) | 1.3 - 1.6 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 160 - 165 |

| C4 | 150 - 155 |

| C5 | 115 - 125 |

| C6 | 155 - 160 |

| C8 | 140 - 145 |

| OCH₂ (C2) | 60 - 65 |

| OCH₂ (C6) | 60 - 65 |

| CH₃ (C2) | 14 - 16 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₁₂N₄O₂), the expected exact mass would be approximately 208.0960 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 208. Subsequent fragmentation would likely involve the loss of the ethoxy groups. Common fragmentation pathways for purine derivatives include the cleavage of the substituent groups and the fragmentation of the purine ring itself. The observation of fragment ions corresponding to the loss of an ethyl group (M-29) or an ethoxy group (M-45) would be expected.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," allowing for the identification of functional groups and the confirmation of a compound's identity.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. These would include:

N-H stretching: A band in the region of 3200-3500 cm⁻¹ corresponding to the N7-H group.

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy groups.

C=N and C=C stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the purine ring system.

C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region due to the C-O bonds of the ethoxy groups.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the purine ring, which are often weak in the IR spectrum.

Table 3: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3500 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=N/C=C Stretch (ring) | 1400 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is useful for characterizing compounds with conjugated systems, such as the purine ring.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of the purine chromophore. Purine and its derivatives generally exhibit two main absorption bands in the UV region, corresponding to π → π* electronic transitions. The position and intensity of these bands are influenced by the substituents on the purine ring and the pH of the solution. The ethoxy groups at the 2- and 6-positions would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted purine.

Chromatographic Techniques for Separation, Purity Assessment, and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing non-volatile compounds like this compound.

In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The components of the solution interact differently with the stationary phase, leading to their separation. For this compound, a reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would likely be effective. The retention time of the compound would be a characteristic property under specific chromatographic conditions. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram.

Thin-Layer Chromatography (TLC) is another valuable technique for monitoring the progress of reactions and for the preliminary assessment of purity. The retention factor (Rf) value of this compound on a specific TLC plate with a given solvent system would be a useful identifying characteristic. Column chromatography is often employed for the preparative-scale purification of the compound following its synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-diethoxy-7H-purine?

- Methodological Answer : The synthesis typically involves alkylation of a purine precursor (e.g., 2,6-dichloropurine) with ethyl iodide in the presence of a base like potassium carbonate in DMSO. Reaction conditions (e.g., temperature, solvent) are critical for regioselectivity. For example, alkylation at the N7 position can be achieved by optimizing reaction time and temperature (e.g., 288–291 K for 8 hours) . Post-reaction purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) is essential to isolate the desired product from N9 isomers or side products .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and purity. For example, methyl protons in the ethoxy group resonate at δ ~1.3–1.5 ppm, while purine ring protons appear in aromatic regions (δ ~8–9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for CHNO: [M+H] = 209.1034) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, with H atoms placed at calculated positions using riding models .

Q. What safety protocols are required for handling this compound?

- Methodological Answer : Based on GHS classifications for structurally similar purines:

- Acute Toxicity : Use PPE (gloves, lab coat), avoid inhalation/ingestion, and work in a fume hood.

- Skin/Eye Irritation : Immediate washing with water for 15+ minutes upon contact.

- Storage : Under inert atmosphere (e.g., nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can isomer formation (N7 vs. N9) during synthesis be minimized or resolved?

- Methodological Answer :

- Regioselective Alkylation : Use sterically hindered alkylating agents (e.g., 2-iodopropane) to favor N7 substitution.

- Chromatographic Separation : Optimize solvent systems (e.g., heptane/isopropyl acetate gradients) to resolve isomers. For example, N7 isomers often elute earlier than N9 derivatives due to polarity differences .

- Kinetic Control : Shorter reaction times reduce thermodynamic products (N9 isomers) .

Q. What catalytic strategies improve the efficiency of this compound synthesis?

- Methodological Answer :

- Photoredox Catalysis : Ruthenium complexes (e.g., Ru(dtbbpy)) enable decarboxylative N-alkylation under visible light, enhancing yield (e.g., 76% for analogous purines) .

- Solvent Optimization : Binary solvent systems (e.g., DCE/HFIP 2:1) improve reaction homogeneity and regioselectivity .

Q. How do structural modifications (e.g., alkoxy vs. alkylthio groups) affect biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare 2,6-diethoxy derivatives with 2,6-dialkylthio purines in cytotoxicity assays. For example, 2,6-dialkoxy derivatives show enhanced antiviral activity due to improved solubility and metabolic stability .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on purine ring reactivity .

Q. How can contradictions in biological assay data (e.g., IC variability) be addressed?

- Methodological Answer :

- Replicate Experiments : Perform triplicate assays with standardized protocols to minimize inter-lab variability.

- Isomer Purity Verification : Use HPLC or H NMR to confirm sample homogeneity, as impurities (e.g., N9 isomers) can skew results .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.